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Compound of Interest

Compound Name:
N,2-dimethyl-N-

phenylbenzenesulfonamide

Cat. No.: B263490 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the biological activities of various N-phenylbenzenesulfonamide

derivatives based on available preclinical data. Due to a lack of specific comparative studies on

N,2-dimethyl-N-phenylbenzenesulfonamide derivatives, this guide focuses on closely related

analogs, offering insights into their potential as therapeutic agents.

This analysis synthesizes findings from multiple studies to highlight the diverse

pharmacological potential of the N-phenylbenzenesulfonamide scaffold, with activities spanning

anticonvulsant, anti-inflammatory, antimicrobial, and anticancer domains.

Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on

N-phenylbenzenesulfonamide and related sulfonamide derivatives.

Table 1: In Vivo Anticonvulsant Activity of Benzenesulfonamide Derivatives
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Compoun
d

Animal
Model

Test
ED₅₀
(mg/kg)

TD₅₀
(mg/kg)

Protectiv
e Index
(PI =
TD₅₀/ED₅₀
)

Source

2,2-

dipropyl-

N¹-(4-

sulfamoylp

henyl)malo

namide

(18b)

Mice MES 16.36 >400 >24.8 [1][2]

2,2-

dimethyl-N-

(4-

sulfamoylp

henyl)cyclo

propane-

1,1-

dicarboxa

mide (12c)

Mice scPTZ 22.50 >450 >20.4 [1][2]

Phenylsulf

onamide

Derivative

1

Rats/Mice MES - - - [2]

Phenylsulf

onamide

Derivative

2

Rats/Mice MES - - - [2]

Phenylsulf

onamide

Derivative

6

Rats/Mice MES - - - [2]
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Phenylsulf

onamide

Derivative

19

Rats/Mice MES - - - [2]

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. A higher

Protective Index indicates a better safety profile.

Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives

Compoun
d

In Vitro
Assay

Target IC₅₀
In Vivo
Model

Inhibition
(%)

Source

LASSBio-

1439 (2e)

TNF-α

release
TNF-α

Similar to

Thalidomid

e

Murine

pulmonary

inflammatio

n

Significant [3][4]

LASSBio-

1454 (15)

TNF-α

release
TNF-α Significant

Murine

pulmonary

inflammatio

n

Pronounce

d
[3][4]

Carboxami

de

Derivative

4a

- - -

Carrageen

an-induced

rat paw

edema

94.69% (at

1h)
[5][6]

Carboxami

de

Derivative

4c

- - -

Carrageen

an-induced

rat paw

edema

94.69% (at

1h)
[5][6]

Table 3: In Vitro Antimicrobial Activity of Benzenesulfonamide Derivatives
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Compound Microorganism MIC (mg/mL) Source

Derivative 4d E. coli 6.72 [5][6]

Derivative 4h S. aureus 6.63 [5][6]

Derivative 4a P. aeruginosa 6.67 [5][6]

Derivative 4a S. typhi 6.45 [5][6]

Derivative 4f B. subtilis 6.63 [5][6]

Derivative 4e C. albicans 6.63 [5][6]

Derivative 4h C. albicans 6.63 [5][6]

Derivative 4e A. niger 6.28 [5][6]

MIC: Minimum Inhibitory Concentration.

Table 4: In Vitro Anticancer and Antioxidant Activity of Benzenesulfonamide Derivatives
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Compoun
d

Cell Line Activity IC₅₀
Antioxida
nt Assay

IC₅₀ Source

Derivative

4e
- Antioxidant

0.3287

mg/mL
- - [5][6]

2-(4-

(dimethyla

mino)

benzyliden

e)-N-

(phenylsulf

onyl)hydra

zine-1-

carbothioa

mide (4e)

MCF-7 Anticancer - DPPH

Most

potent in

series

[7]

2-(4-

methoxy

benzyliden

e)-N-

(phenylsulf

onyl)hydra

zine-1-

carbothioa

mide (4c)

MCF-7 Anticancer - DPPH

Most

potent in

series

[7]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vivo Anticonvulsant Screening
Maximal Electroshock Seizure (MES) Test

Animals: Male Kunming mice or rats.

Procedure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA, 60

Hz for 0.2 s in mice) via corneal electrodes. The endpoint is the abolition of the hind limb
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tonic extensor component of the seizure.

Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or

orally (p.o.) at various time points before the electrical stimulus to determine the time of peak

effect.

Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the

animals from the seizure endpoint, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Animals: Male Kunming mice.

Procedure: A chemical convulsant, pentylenetetrazole (PTZ), is injected subcutaneously

(e.g., 85 mg/kg) to induce clonic seizures. The endpoint is the failure to observe a 5-second

clonic seizure within a specified observation period.

Drug Administration: Test compounds are administered i.p. or p.o. prior to PTZ injection.

Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the

seizure endpoint.

In Vitro Anti-inflammatory Assay
TNF-α Release Assay

Cell Line: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear

cells.

Procedure: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in

the presence or absence of the test compounds. After a defined incubation period, the

concentration of TNF-α in the cell culture supernatant is measured.

Detection: TNF-α levels are quantified using an enzyme-linked immunosorbent assay

(ELISA).

Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the

compound that inhibits TNF-α release by 50%, is calculated.
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In Vivo Anti-inflammatory Model
Carrageenan-Induced Paw Edema

Animals: Rats.

Procedure: An inflammatory agent, carrageenan (e.g., 0.1 mL of a 1% solution), is injected

into the sub-plantar tissue of the rat's hind paw. The volume of the paw is measured at

various time points after the injection using a plethysmometer.

Drug Administration: Test compounds are administered orally or intraperitoneally before the

carrageenan injection.

Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in

paw volume in the treated group to that of the control group.

Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of N-

phenylbenzenesulfonamide derivatives.
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Caption: General workflow for drug discovery involving in vitro and in vivo studies.
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Caption: Postulated anti-inflammatory signaling pathway modulated by some

benzenesulfonamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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